1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide

Description

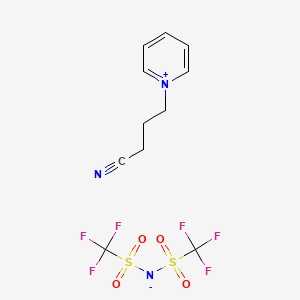

1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide is an ionic liquid (IL) composed of a pyridinium cation substituted with a 3-cyanopropyl group and the bis(trifluoromethanesulfonyl)azanide (TFSA) anion. The TFSA anion is widely recognized for its high thermal stability, low viscosity, and excellent ionic conductivity, making it a common choice for electrochemical and catalytic applications . The unique cyanopropyl substituent introduces a polar nitrile functional group, which may enhance solubility in organic solvents and influence intermolecular interactions .

Properties

CAS No. |

820972-37-0 |

|---|---|

Molecular Formula |

C11H11F6N3O4S2 |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-pyridin-1-ium-1-ylbutanenitrile |

InChI |

InChI=1S/C9H11N2.C2F6NO4S2/c10-6-2-5-9-11-7-3-1-4-8-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1,3-4,7-8H,2,5,9H2;/q+1;-1 |

InChI Key |

JOZMARQATICSNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide typically involves the alkylation of pyridine with 3-bromopropionitrile, followed by anion exchange with bis(trifluoromethanesulfonyl)imide . The reaction conditions often include the use of solvents such as dichloromethane and water, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound is particularly known for its role in substitution reactions, especially in carbon-carbon coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, as well as various oxidizing and reducing agents depending on the desired reaction . The conditions for these reactions typically involve moderate temperatures and the use of solvents such as dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide exerts its effects involves its ability to stabilize transition states and intermediates in chemical reactions . The molecular targets and pathways involved include interactions with metal catalysts and organic substrates, facilitating efficient and selective reactions .

Comparison with Similar Compounds

Table 1: Comparison of TFSA-Based Ionic Liquids

Key Observations:

Cation Rigidity and Thermal Stability:

- Pyrrolidinium and piperidinium cations (e.g., MPPrr-TFSA) exhibit higher rigidity due to their saturated heterocyclic structures, leading to elevated melting points (e.g., 12°C for MPPrr-TFSA) compared to imidazolium analogs like EMIM-TFSA (-15°C) .

- Pyridinium cations, being aromatic, may offer intermediate thermal stability, though experimental data is lacking.

Functional Group Impact: The 3-cyanopropyl group in the target compound introduces a polar nitrile moiety, which likely improves solubility in polar solvents (e.g., acetonitrile) and enhances compatibility in catalytic systems, as seen in nitrile-functionalized imidazolium ILs .

Conductivity and Viscosity:

Q & A

Q. Methodological Considerations :

- For electrochemical applications , use anhydrous solvents (e.g., DMSO) to prevent hydrolysis.

- In polymer synthesis , dissolve the ionic liquid in hot DMF before adding monomers to ensure homogeneity .

Basic: What are the critical storage conditions to prevent decomposition of bis(trifluoromethanesulfonyl)azanide-based ionic liquids?

Answer:

- Temperature : Store at 2–8°C in amber glass vials to minimize thermal degradation .

- Moisture Control : Use desiccants (e.g., molecular sieves) and maintain water content <50 ppm via Karl Fischer titration.

- Atmosphere : Seal under argon or nitrogen to avoid oxidation.

Advanced: How do structural variations (e.g., alkyl chain length, cation type) affect the electrochemical stability of bis(trifluoromethanesulfonyl)azanide ionic liquids in lithium-ion systems?

Answer:

Structural modifications influence conductivity, viscosity, and stability:

- Cation Type : Pyridinium cations (e.g., 1-(3-cyanopropyl)pyridinium) exhibit higher thermal stability (>300°C) than imidazolium analogs but lower ionic conductivity (2–4 mS/cm vs. 8–10 mS/cm for EMIM-TFSA) .

- Alkyl Chain Length : Longer chains (e.g., butyl vs. cyanopropyl) reduce conductivity due to increased viscosity but improve lithium-ion transference numbers (0.35–0.45) .

Q. Experimental Design :

- Cyclic Voltammetry : Compare anodic stability limits (e.g., 4.5 V for pyridinium vs. 4.2 V for imidazolium).

- Impedance Spectroscopy : Measure ionic conductivity across 20–100°C to assess Arrhenius behavior .

Advanced: What methodologies resolve discrepancies in reported thermal stability data for pyridinium-based ionic liquids with bis(trifluoromethanesulfonyl)azanide anions?

Answer:

Contradictions arise from differing experimental conditions:

- Controlled Atmosphere TGA : Conduct thermogravimetric analysis under nitrogen (heating rate: 10°C/min) to minimize oxidative decomposition. Pyridinium derivatives typically show 5% weight loss at 320–340°C .

- DSC for Phase Transitions : Identify glass transition (Tg) and melting points. For example, 1-(3-cyanopropyl)pyridinium-TFSA may exhibit Tg at -65°C and no distinct melting point, indicating a glassy state .

- Reproducibility : Standardize sample preparation (e.g., drying at 80°C under vacuum for 48 hours) to eliminate moisture effects .

Advanced: How can in situ spectroscopic techniques (e.g., NMR, XPS) elucidate ion transport mechanisms in this compound when used as an electrolyte additive?

Answer:

- In Situ 7Li NMR : Track lithium-ion mobility in EMIM-TFSA/PC mixtures. A 10% addition of 1-(3-cyanopropyl)pyridinium-TFSA increases Li+ diffusion coefficients by 20% due to reduced ion pairing .

- XPS Analysis : At carbon electrodes, quantify anion (TFSI–) adsorption via F1s peak intensity (binding energy: 688–689 eV). Pyridinium cations show weaker adsorption than imidazolium, reducing interfacial resistance .

- Operando Raman Spectroscopy : Monitor cation-anion interactions during charge/discharge cycles to correlate structural changes with performance decay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.